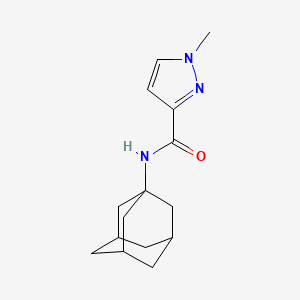
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It is a highly potent and specific antagonist that has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
Wirkmechanismus
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide acts as a competitive antagonist for the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a decrease in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of insulin secretion. It has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide in lab experiments is its high potency and specificity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling pathways. However, one limitation is that it may not accurately reflect the effects of adenosine A1 receptor inhibition in vivo, as other factors may also be involved.
Zukünftige Richtungen
There are a number of future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, including the investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its potential interactions with other signaling pathways.
Synthesemethoden
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of 1,3-dimethyluric acid with 2-amino-2-methylpropanol in the presence of a coupling agent, followed by the reaction with 4-chloropyrazolecarboxylic acid. The enzymatic synthesis involves the use of adenosine deaminase and xanthine oxidase to convert adenosine to 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, including cardiovascular disease, neurodegenerative disorders, and cancer. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)5-11-10(14)9-6-12-13(4)8(9)3/h6-7H,5H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSXCKFVOAWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)




